N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline typically involves the reaction of 4-chlorophenyl isothiocyanate with morpholine and 4-methoxyaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed to facilitate the formation of the thiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles with different functional groups.
Scientific Research Applications
N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The thiazole ring plays a crucial role in binding to the active sites of enzymes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline stands out due to its unique combination of a thiazole ring with a morpholine moiety and a 4-methoxyaniline group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H20ClN3O2S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H20ClN3O2S/c1-25-18-8-6-17(7-9-18)22-20-24(23-10-12-26-13-11-23)19(14-27-20)15-2-4-16(21)5-3-15/h2-9,14H,10-13H2,1H3 |
InChI Key |
BGMGUQRKYLYHJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.